N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(2-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5S/c21-17-10-5-4-7-15(17)13-22-19(25)20(26)23-14-18-24(11-6-12-29-18)30(27,28)16-8-2-1-3-9-16/h1-5,7-10,18H,6,11-14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFXEVPDKXYLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 2-fluorobenzyl chloride and an appropriate amine, followed by the introduction of the oxazinan ring through cyclization reactions. The phenylsulfonyl group is then added via sulfonylation reactions. The final step involves the formation of the oxalamide moiety through the reaction with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous-flow reactors to ensure efficient mixing and heat transfer, as well as the use of high-purity reagents to minimize impurities. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxalamide group to amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the oxazinan ring can form hydrogen bonds with amino acid residues. The phenylsulfonyl group may enhance binding affinity through electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several ethanediamide derivatives with variations in sulfonyl and aromatic substituents. Below is a detailed comparison based on molecular features, synthesis, and inferred properties:
Table 1: Structural and Functional Comparison of Analogs
*Inferred formula based on structural analogs; †Estimated using similar compounds.
Key Comparative Insights:
Sulfonyl Group Variations: The target compound’s benzenesulfonyl group lacks fluorine, distinguishing it from 4-fluorinated analogs (e.g., ). The 4-fluoro-2-methylbenzenesulfonyl group in introduces steric hindrance and enhanced electronegativity, which could improve metabolic stability but reduce solubility.
Aromatic Substituents :
- The 2-fluorobenzyl group in the target compound provides ortho-substitution, which may influence conformational flexibility and intermolecular interactions compared to para-substituted or methoxy-containing analogs (e.g., ).
- Isobutyl () and 2-methoxyphenylethyl () substituents highlight trade-offs between hydrophobicity and polarity, impacting bioavailability and pharmacokinetics.
Synthesis and Characterization :
- Analogs are synthesized via nucleophilic substitution (e.g., tosyl-azide exchange in ) or amide coupling , with characterization by NMR, IR, and mass spectrometry . The target compound likely follows similar synthetic routes, though yields and purity may vary with substituent complexity.
Potential Applications: While direct evidence of biological activity is lacking, structural parallels to pesticidal sulfonamides (e.g., ) and metal-coordinating ethanediamides () suggest possible agrochemical or coordination chemistry applications. Fluorinated analogs often exhibit enhanced membrane permeability and target affinity .
Biological Activity
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 454.5 g/mol
- CAS Number : 872881-07-7
The compound features a unique structural arrangement, consisting of an oxazinan ring and a benzenesulfonyl group, which contribute to its biological activity. The presence of the 2-fluorophenyl moiety is particularly significant as it may enhance the compound's pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzenesulfonyl group is known for forming strong interactions with active sites, which can modulate the activity of target molecules.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with receptors could alter signaling pathways associated with cell growth and survival.
Biological Activity Studies
Research into the biological activity of this compound has been limited; however, related studies on similar oxazinan derivatives provide insights into its potential effects:
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated various oxazinonaphthalene derivatives against human cancer cell lines (A2780, MCF-7). Compounds exhibiting significant antiproliferative activity were identified, with IC values ranging from 4.47 to 52.8 μM .
- Although direct studies on this compound are lacking, its structural similarity suggests potential cytotoxic effects.
- Tubulin Inhibition :
Case Studies and Related Research
Several studies involving structurally related compounds have highlighted their biological activities:
These findings emphasize the importance of structural features in determining biological activity and suggest that this compound may exhibit similar properties.
Q & A
Q. What are the optimal synthetic routes for N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the oxazinan ring and subsequent coupling with the fluorophenylmethyl-ethanediamide moiety. Key steps include:
- Sulfonylation : Reacting 1,3-oxazinan-2-yl precursors with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonylated oxazinan intermediate to the fluorophenylmethyl-ethanediamide group .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirms the benzenesulfonyl group (δ ~7.5–8.0 ppm for aromatic protons), oxazinan ring protons (δ 3.5–4.5 ppm), and fluorophenylmethyl signals (δ ~6.8–7.3 ppm). ¹³C NMR identifies carbonyl carbons (δ ~165–170 ppm) .
- IR Spectroscopy : Detects sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O bands (~1650–1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 492.15) .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Use in vitro assays targeting enzymes or receptors structurally related to its functional groups:
- Enzyme Inhibition : Test against serine proteases (sulfonamide affinity) or kinases (fluorophenyl interactions) at 1–100 µM concentrations. Measure IC₅₀ via fluorogenic substrates .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and which software is recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for small-molecule refinement) or SHELXS (for structure solution) is critical. Key steps:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) at 100 K to minimize thermal motion .
- Refinement : Apply SHELXL’s restraints for sulfonamide torsion angles and fluorophenyl disorder modeling. Validate with R-factor convergence (<5%) .
- Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting steric interactions between the oxazinan ring and fluorophenyl group .
Q. What strategies address contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Confirm enzyme inhibition via both fluorometric and calorimetric (ITC) methods to rule out assay-specific artifacts .
- Solubility Optimization : Use DMSO stock solutions ≤0.1% to avoid solvent interference. Validate with dynamic light scattering (DLS) for aggregation .
- Metabolite Screening : Incubate with liver microsomes (human/rat) to assess stability and active metabolite formation via LC-MS/MS .
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Methodological Answer :
- Analog Synthesis : Modify the benzenesulfonyl group (e.g., para-nitro or meta-methoxy substituents) and fluorophenylmethyl chain length. Assess changes in IC₅₀ and LogP .
- Computational Modeling : Perform docking (AutoDock Vina) and MD simulations (GROMACS) on protein targets (e.g., COX-2 or PARP1) to predict binding affinities .
- Selectivity Profiling : Screen against related enzymes (e.g., COX-1 vs. COX-2) to identify structural determinants of specificity .
Q. What analytical methods resolve synthetic byproducts or degradation products in stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (60°C), acid (0.1 M HCl), and UV light. Analyze via UPLC-PDA-MS to identify degradants (e.g., sulfonamide hydrolysis products) .
- Impurity Tracking : Use high-resolution MS/MS to differentiate byproducts (e.g., unreacted intermediates) and quantify via external calibration curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
